molecular formula C11H7BrFNO3 B13546490 3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13546490
M. Wt: 300.08 g/mol
InChI Key: AOQIDWSVTKNRJH-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, along with a methyl group at the 5-position of the isoxazole ring. The unique arrangement of these substituents imparts specific chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the bromine and fluorine atoms: This step involves the selective bromination and fluorination of the phenyl ring, which can be accomplished using reagents such as bromine and fluorine sources under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.

    Coupling reactions: The carboxylic acid group can participate in coupling reactions, such as esterification or amidation, to form esters or amides.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, along with the isoxazole ring, allows the compound to interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be compared with other similar compounds, such as:

    3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its chemical properties and reactivity.

    3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group, which can influence its solubility and stability.

    3-(2-Bromo-6-fluorophenyl)-5-methylisoxazole-4-nitrile:

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

3-(2-bromo-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)

InChI Key

AOQIDWSVTKNRJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Br)F)C(=O)O

Origin of Product

United States

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